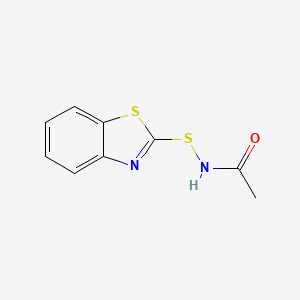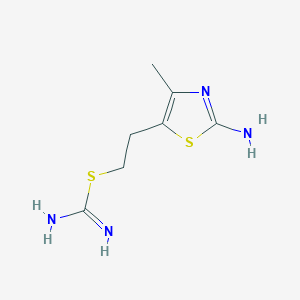
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate typically involves the reaction of 2-amino-4-methylthiazole with ethyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反应分析
Types of Reactions
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
806618-32-6 |
|---|---|
分子式 |
C7H12N4S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate |
InChI |
InChI=1S/C7H12N4S2/c1-4-5(13-7(10)11-4)2-3-12-6(8)9/h2-3H2,1H3,(H3,8,9)(H2,10,11) |
InChI 键 |
UYCJLCWEJVRXLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)CCSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


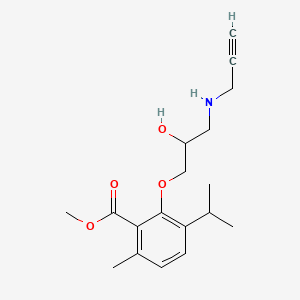
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
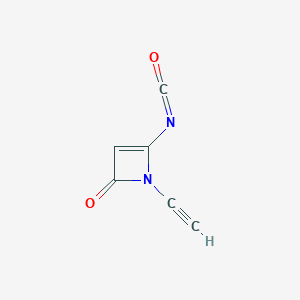
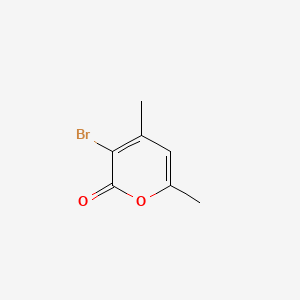
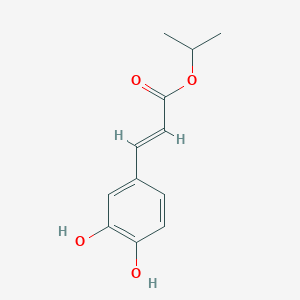

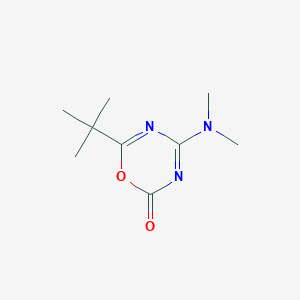
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
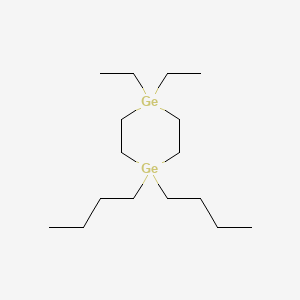

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
